N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide
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Description
N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide, also known as TCB-2, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. TCB-2 is a selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in modulating various physiological and behavioral processes in the brain.
Scientific Research Applications
Synthesis and Biological Activities
Microwave-Assisted Synthesis for Biological Activities : A study explored the synthesis of hybrid molecules containing different moieties, including piperazine derivatives, and investigated their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited moderate to good antimicrobial activity against test microorganisms, highlighting the potential use of piperazine derivatives in developing antimicrobial agents (Başoğlu et al., 2013).
Anti-Inflammatory and Analgesic Agents : Research on novel compounds derived from visnaginone and khellinone, incorporating piperazine and thiophene moieties, showed significant anti-inflammatory and analgesic activities. These findings suggest the utility of such derivatives in pain management and inflammation control (Abu‐Hashem et al., 2020).
Spectroscopic Studies and Crystal Structure : A specific piperazine derivative, N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, was synthesized and its structure was elucidated using spectroscopic and X-ray crystallography techniques. This research demonstrates the interest in detailed structural analysis of piperazine derivatives for potential applications in material science and chemistry (Balaban et al., 2008).
Catalysis : Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, indicating the role of piperazine derivatives in catalyzing specific chemical reactions (Wang et al., 2006).
Antimicrobial and Antiviral Activities
Antimicrobial and Antiviral Properties : Various piperazine derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities, including against Tobacco mosaic virus (TMV). This highlights the potential use of such compounds in developing new antimicrobial and antiviral therapies (Reddy et al., 2013).
Herbicidal and Fungicidal Activities : Novel carboxamide compounds containing piperazine and arylsulfonyl moieties have shown promising herbicidal activities against certain plants and excellent antifungal activities, suggesting their utility in agricultural applications (Wang et al., 2016).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c20-16-5-3-15(4-6-16)14-22-19(26)24-11-9-23(10-12-24)8-7-21-18(25)17-2-1-13-27-17/h1-6,13H,7-12,14H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCDBVOHCUSNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide |
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